Cas no 51445-36-4 ((3-Methyl-1H-pyrazol-4-yl)methanol)

(3-Methyl-1H-pyrazol-4-yl)methanol is a versatile heterocyclic alcohol with applications in pharmaceutical and agrochemical synthesis. Its pyrazole core provides a stable scaffold for further functionalization, while the hydroxymethyl group at the 4-position offers reactivity for derivatization into esters, ethers, or other intermediates. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules due to its balanced lipophilicity and hydrogen-bonding capability. High purity grades ensure consistent performance in coupling reactions and metal-catalyzed transformations. Its structural features make it a useful building block for constructing complex heterocycles or ligand systems in coordination chemistry. Proper handling under inert conditions is recommended due to potential sensitivity.
(3-Methyl-1H-pyrazol-4-yl)methanol structure
51445-36-4 structure
Product Name:(3-Methyl-1H-pyrazol-4-yl)methanol
CAS No:51445-36-4
MF:C5H8N2O
MW:112.129820823669
CID:1074282
Update Time:2025-06-07

(3-Methyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Methyl-1H-pyrazol-4-yl)methanol
    • Inchi: 1S/C5H8N2O/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3,(H,6,7)
    • InChI Key: HVLNVBVNWISWQC-UHFFFAOYSA-N
    • SMILES: OCC1C=NNC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1

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(3-Methyl-1H-pyrazol-4-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:51445-36-4)(3-Methyl-1H-pyrazol-4-yl)methanol
Order Number:A936858
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:21
Price ($):216.0
Email:sales@amadischem.com

Additional information on (3-Methyl-1H-pyrazol-4-yl)methanol

Introduction to (3-Methyl-1H-pyrazol-4-yl)methanol (CAS No. 51445-36-4)

Compound (3-Methyl-1H-pyrazol-4-yl)methanol, identified by its CAS number 51445-36-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways.

The< strong>methyl substituent at the 3-position of the pyrazole ring and the hydroxymethyl group at the 4-position contribute to the compound's unique reactivity and binding properties. These functional groups make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of this compound, opening new avenues for research.

In the realm of drug discovery, (3-Methyl-1H-pyrazol-4-yl)methanol has been explored as a building block for novel pharmacophores. Its ability to modulate biological pathways makes it particularly interesting for developing small-molecule inhibitors or agonists. For instance, studies have shown that pyrazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The< strong>hydroxymethyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

Recent research has highlighted the compound's role in developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The pyrazole scaffold is known to bind effectively to ATP pockets in kinases, making it an ideal platform for designing selective inhibitors. By incorporating< strong>3-Methyl-1H-pyrazol-4-yl)methanol into these designs, researchers have been able to create molecules with improved potency and selectivity. This has led to several promising candidates entering preclinical development.

The< strong>MCMC (Markov Chain Monte Carlo) simulations have been instrumental in understanding the binding interactions of this compound with biological targets. These computational methods allow researchers to predict how the molecule will behave within a cellular environment, providing insights into its mechanism of action. Such simulations are particularly useful for optimizing drug candidates before they enter expensive and time-consuming clinical trials.

In addition to its pharmaceutical applications, (3-Methyl-1H-pyrazol-4-yl)methanol has shown potential in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The< strong>pyrazole ring's ability to absorb light across a wide spectrum has been exploited in designing efficient photosensitizers for photodynamic therapy.

The synthesis of< strong>(3-Methyl-1H-pyrazol-4-yl)methanol has been refined through various methodologies, including multi-step organic synthesis and catalytic processes. Advances in green chemistry have also led to more sustainable approaches, reducing waste and improving yields. These innovations are crucial for ensuring that the compound can be produced on an industrial scale while minimizing environmental impact.

Ongoing studies continue to explore new derivatives of this compound, aiming to uncover additional therapeutic applications. The< strong>MCMC simulations and other computational techniques are expected to play a key role in these efforts by predicting novel interactions and optimizing molecular design. As our understanding of biological systems grows, so too does the potential of< strong>(3-Methyl-1H-pyrazol-4-yl)methanol as a versatile tool in both drug discovery and materials science.

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Amadis Chemical Company Limited
(CAS:51445-36-4)(3-Methyl-1H-pyrazol-4-yl)methanol
A936858
Purity:99%
Quantity:5g
Price ($):216.0
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